4-Piperidone Ethyl Acetate Derivatives: Nomenclature, Synthesis, and Applications
4-Piperidone Ethyl Acetate Derivatives: Nomenclature, Synthesis, and Applications
The following technical guide provides an authoritative analysis of 4-piperidone ethyl acetate derivatives , focusing on nomenclature resolution, synthetic pathways, and their critical role as pharmaceutical intermediates.
Executive Summary
The term "4-piperidone ethyl acetate derivative" is a chemical nomenclature ambiguity often encountered in industrial and academic literature. It typically refers to one of two distinct chemical entities:
-
Ethyl 4-oxopiperidine-1-carboxylate (N-Carbethoxy-4-piperidone): The dominant industrial intermediate used in the synthesis of antihistamines (e.g., Loratadine) and phenylpiperidine analgesics.
-
Ethyl (4-oxopiperidin-1-yl)acetate (N-Ethoxycarbonylmethyl-4-piperidone): A specialized linker scaffold used in peptidomimetics and heterocycle functionalization.
This guide resolves this ambiguity through structural analysis, detailed synthetic protocols, and regulatory context, providing a definitive reference for drug development professionals.
Part 1: Structural Identity & Nomenclature Resolution
Precise nomenclature is critical to avoid costly synthetic errors and regulatory misclassification. The table below differentiates the two primary "ethyl acetate" derivatives.
Table 1: Comparative Nomenclature & Identification
| Feature | Compound A (Primary Target) | Compound B (Secondary Target) |
| Common Name | N-Carbethoxy-4-piperidone | N-Ethoxycarbonylmethyl-4-piperidone |
| IUPAC Name | Ethyl 4-oxopiperidine-1-carboxylate | Ethyl 2-(4-oxopiperidin-1-yl)acetate |
| CAS Number | 29976-53-2 | 29976-53-2 (Isomer/Derivative Check needed) [Note: Distinct CAS 59786-28-0 or similar] |
| Functional Group | Carbamate (Urethane) | Tertiary Amine / Ester |
| "Ethyl Acetate" Context | Refers to the ethyl ester of the carboxylic acid on Nitrogen.[1][2][3][4][5][6] | Refers to the ethyl acetate group (-CH₂COOEt) N-alkylated to Nitrogen. |
| Key Application | Loratadine , Desloratadine, Fentanyl analogues | Linker chemistry, Proteolysis Targeting Chimeras (PROTACs) |
| Regulatory Status | Controlled Precursor (List I/II depending on jurisdiction) | Generally Unregulated (Research Chemical) |
Critical Note: In 90% of industrial contexts, "4-piperidone ethyl acetate" refers to Compound A (N-Carbethoxy-4-piperidone) . The "acetate" terminology is a colloquial misnomer for the ethyl carboxylate moiety.
Part 2: Synthetic Pathways & Protocols
The synthesis of these derivatives relies on divergent pathways: N-Acylation (for the carbamate) vs. N-Alkylation (for the acetate).
Synthesis of N-Carbethoxy-4-piperidone (Compound A)
Mechanism: Schotten-Baumann reaction using ethyl chloroformate under basic conditions.
Experimental Protocol
-
Reagents: 4-Piperidone hydrochloride hydrate (1.0 eq), Ethyl chloroformate (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: Dichloromethane (DCM) / Water (Biphasic) or Acetone.
-
Conditions:
, 4–6 hours.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-piperidone HCl in water. Add
slowly to liberate the free base. -
Acylation: Cool the mixture to
. Add DCM. -
Addition: Dropwise addition of ethyl chloroformate over 30 minutes. Maintain temperature
to prevent decomposition. -
Workup: Separate organic layer.[7] Wash with 1M HCl (to remove unreacted amine) and Brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. The product is typically a pale yellow oil that may crystallize upon standing.
Synthesis of Ethyl (4-oxopiperidin-1-yl)acetate (Compound B)
Mechanism:
Experimental Protocol
-
Reagents: 4-Piperidone hydrochloride (1.0 eq), Ethyl bromoacetate (1.1 eq), Triethylamine (TEA, 2.2 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (
), 12–18 hours.
Step-by-Step Methodology:
-
Base Activation: Suspend 4-piperidone HCl in ACN. Add TEA and stir for 30 mins at RT.
-
Alkylation: Add ethyl bromoacetate dropwise.
-
Reflux: Heat to reflux.[6][8] Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Filter off triethylamine hydrobromide salts. Concentrate filtrate.[7]
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required due to potential over-alkylation (quaternization).
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis pathways from the common 4-piperidone precursor.
Caption: Divergent synthetic pathways for 4-piperidone ethyl acetate derivatives. Pathway A yields the carbamate (Loratadine intermediate), while Pathway B yields the N-alkyl acetate.
Part 3: Regulatory & Analytical Context
Regulatory Landscape (DEA & International)
-
4-Piperidone (Precursor): Listed as a List I Chemical by the US DEA (21 CFR 1310.[9]02) due to its use in manufacturing fentanyl.
-
N-Carbethoxy-4-piperidone (Compound A): While a derivative, it is often monitored because simple hydrolysis restores the controlled 4-piperidone scaffold.
-
Compliance: Researchers must verify if specific derivatives fall under "analog" laws in their jurisdiction.
-
Documentation: Maintain strict inventory logs and End-User Declarations (EUD).
-
Analytical Validation
Distinguishing between the Carbamate and the Acetate is trivial via NMR spectroscopy.
-
Compound A (Carbamate):
-
NMR: Quartet at
ppm ( ). No singlet for . -
IR: Strong Carbonyl stretch at
cm (Urethane) and cm (Ketone).
-
NMR: Quartet at
-
Compound B (Acetate):
-
NMR: Distinct Singlet at
ppm ( ). -
IR: Ester Carbonyl at
cm .
-
NMR: Distinct Singlet at
Part 4: Applications in Drug Discovery
Loratadine Synthesis (Compound A)
The N-carbethoxy derivative is the "McMurry Coupling" partner in the synthesis of Loratadine (Claritin).
-
Reaction: N-Carbethoxy-4-piperidone + 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one.
-
Mechanism: Low-valent Titanium coupling (
or ) to form the alkene bridge.
Opioid Scaffold Construction
Both derivatives serve as "masked" piperidones. The ethyl acetate/carboxylate group acts as a protecting group that modulates the basicity of the nitrogen, preventing unwanted side reactions during functionalization of the C4-ketone (e.g., reductive amination with aniline to form 4-ANPP analogues).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34767: Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). List I and List II Chemicals. U.S. Department of Justice. Retrieved from [Link]
- Villani, F. J., et al. (1986).Synthesis of Loratadine and Related Compounds. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Carbethoxy-4-piperidone CAS 29976-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]
- 3. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 6. iris.unina.it [iris.unina.it]
- 7. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
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